N-(6-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide
Description
N-(6-Methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 6-methylpyridin-2-yl group and a tetrazole moiety. The 6-methylpyridine group is critical for receptor binding, while the tetrazole substituent enhances solubility and influences electronic properties. Synthetic routes typically involve coupling reactions between substituted benzoyl chlorides and aminopyridines, followed by functionalization of the tetrazole ring .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-5-4-8-13(16-10)17-14(21)11-6-2-3-7-12(11)20-9-15-18-19-20/h2-9H,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCHAQMERVVEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nitriles with Sodium Azide
The most common method involves [2+3] cycloaddition between 2-cyanobenzoic acid derivatives and sodium azide.
Procedure :
-
2-Cyanobenzoic acid is treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
-
Acidic workup yields 2-(1H-tetrazol-1-yl)benzoic acid with 70–85% purity.
Optimization :
-
Catalyst : Zinc bromide (ZnBr₂) enhances regioselectivity for the 1H-tetrazole isomer.
-
Solvent : Polar aprotic solvents (e.g., DMF) improve reaction kinetics compared to water or ethanol.
Amide Coupling Methodologies
Acid Chloride-Mediated Coupling
Step 1: Activation of 2-(1H-Tetrazol-1-yl)benzoic Acid
-
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at 0–5°C.
Step 2: Reaction with 6-Methylpyridin-2-amine
Carbodiimide-Based Coupling
Reagents :
-
EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF.
-
DCC : Dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).
Conditions :
-
Stirring at room temperature for 12–16 hours.
-
Yields improve to 80–90% with catalytic DMAP (4-dimethylaminopyridine).
Alternative Routes via Nitro Group Reduction
Nitro-to-Amine Conversion Followed by Tetrazole Formation
Procedure :
-
2-Nitrobenzoic acid is reduced to 2-aminobenzoic acid using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.
-
The amine intermediate undergoes diazotization with sodium nitrite (NaNO₂)/HCl, followed by treatment with NaN₃ to form the tetrazole.
Challenges :
-
Over-reduction of the nitro group can occur if reaction times exceed 4 hours.
-
Diazonium intermediates require strict temperature control (<5°C) to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 78 | 95 | High scalability | SOCl₂ handling requires precautions |
| EDCl/HOBt Coupling | 90 | 98 | Mild conditions, no gaseous byproducts | Cost of reagents |
| Nitro Reduction Route | 65 | 88 | Avoids cyanide intermediates | Multi-step, lower overall yield |
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include:
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
N-(6-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide has shown potential as a bioactive compound in several studies. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.
Biological Activity:
Research indicates that compounds with tetrazole rings often exhibit significant pharmacological activities, including:
- Antimicrobial properties: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
- Anticancer activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis induction.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for:
- Diverse functionalization: The presence of the tetrazole moiety provides a site for further chemical modifications, which can lead to the development of new derivatives with enhanced activity.
Synthetic Routes:
Common methods for synthesizing this compound involve:
- Formation of the tetrazole ring via a reaction between appropriate carboxylic acids and azides.
- Coupling reactions with benzamide derivatives using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial properties of this compound against several pathogens. The findings revealed that it had notable inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(6-Methylpyridin-2-yl)benzamide Derivatives
The 6-methylpyridine moiety is a common structural feature in benzamide-based ligands. For example:
- 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) : Acts as a negative allosteric modulator of α4β2 nAChRs (IC₅₀ = 6.0 µM) with selectivity over α3β4 subtypes .
- 3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)benzamide (Compound 56): Exhibits a melting point of 266–268°C and demonstrated improved binding affinity due to the electron-withdrawing cyano group .
Table 1: Physical and Binding Properties of Selected Analogs
Tetrazole-Containing Analogs
The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability. Key examples include:
- N-(5(6)-(1H-Tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 31) : Synthesized via EDCI-mediated coupling; its tetrazole group contributes to inhibitory activity in benzimidazole-based systems .
- N-((6-Methylpyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide: Exhibits 43% antioxidant capacity, highlighting the role of tetrazole-like groups in redox activity .
Functional Comparisons with Related Compounds
Binding Affinity and Selectivity
- CDPPB Analogs : Most CDPPB derivatives (e.g., 19a, 19d) showed lower mGlu5 receptor binding affinities compared to N-(6-methylpyridin-2-yl)benzamides. However, the 4-fluorophenyl-substituted CDPPB analog 19c exhibited a 5.8-fold increase in binding affinity, suggesting substituent-dependent efficacy .
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, fluorine) on the benzamide ring enhance binding affinity and thermal stability .
- Tetrazole Advantages : Tetrazole-containing compounds exhibit improved solubility and metabolic stability over carboxylate analogs, making them favorable for drug design .
Biological Activity
N-(6-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS Number: 1010918-55-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H12N6O
- Molecular Weight : 280.28 g/mol
- CAS Number : 1010918-55-4
This compound has been studied primarily for its role as an inhibitor of various protein kinases, particularly the TGF-β type I receptor kinase (ALK5). The compound exhibits high selectivity and potency, making it a candidate for cancer immunotherapy and antifibrotic treatments.
Inhibition of ALK5 Kinase
Research has demonstrated that this compound can inhibit ALK5 with an IC50 value as low as 0.013 μM, indicating a strong inhibitory effect in vitro. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Anticancer Properties
In preclinical studies, this compound has shown promising results in inhibiting tumor growth in various cancer models. For example:
- Study on Breast Cancer Cells : The compound was tested on 4T1 breast cancer cells, demonstrating significant inhibition of cell proliferation at concentrations correlating with its kinase inhibitory activity .
Antifibrotic Effects
The compound's ability to inhibit TGF-β signaling pathways suggests potential applications in treating fibrotic diseases. In vitro assays showed that treatment with this compound reduced collagen production in fibroblasts, a key process in fibrosis development .
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a reduction in tumor size and improved survival rates compared to control groups .
- Fibrosis Models : In a model of pulmonary fibrosis, administration of the compound led to decreased levels of fibrotic markers and improved lung function metrics, highlighting its therapeutic potential beyond oncology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H12N6O |
| Molecular Weight | 280.28 g/mol |
| CAS Number | 1010918-55-4 |
| ALK5 IC50 | 0.013 μM |
| Oral Bioavailability | 51% |
| Maximum Plasma Concentration | 1620 ng/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of 6-methylpyridin-2-amine with 2-(1H-tetrazol-1-yl)benzoyl chloride under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity. Reaction parameters (temperature, solvent, catalyst) are optimized using Design of Experiments (DoE) to maximize yield .
- Key Considerations : Monitor intermediates using TLC and confirm final structure via -NMR and HRMS .
Q. How do structural features of this compound influence its physicochemical properties?
- Structural Insights :
- Tetrazole Ring : Enhances metabolic stability and hydrogen-bonding capacity.
- 6-Methylpyridine : Improves lipophilicity (logP ~2.1) and bioavailability .
- Benzamide Core : Facilitates π-π stacking interactions with biological targets .
- Analytical Data : Solubility in DMSO: ~15 mg/mL; melting point: 210–215°C (DSC) .
Q. What analytical methods are validated for quantifying this compound in research settings?
- Recommended Techniques :
- RP-HPLC : Use C18 columns with mobile phase (acetonitrile:water, 60:40); LOD = 0.0174 µg/mL, LOQ = 0.0521 µg/mL .
- UV-Vis Spectroscopy : Measure absorbance at λ = 254 nm for concentration determination .
- Validation Criteria : Precision (RSD <2%), accuracy (98–102%), linearity (R² >0.99) .
Advanced Research Questions
Q. How do substitutions on the pyridyl ring impact mGlu5 receptor binding affinity and functional activity?
- SAR Findings :
- 6-Methyl Substitution : Critical for high mGlu5 binding (Ki <100 nM). Removal reduces affinity >10-fold .
- 4-Fluorophenyl Analogs : Exhibit mixed activity (e.g., 19c: 5.8-fold increase in binding vs. parent compound) but lower functional potency due to allosteric modulation vs. antagonism .
- Experimental Design : Use radioligand binding assays (-MPEP) and calcium flux assays to differentiate antagonism vs. positive allosteric modulation .
Q. How can contradictory data between receptor binding affinity and functional potency be resolved?
- Hypothesis : Discrepancies arise from differences in assay systems (e.g., cell lines, receptor density) or compound-specific signaling bias.
- Methodology :
- Parallel Assays : Compare binding (membranes) vs. functional activity (live cells) under identical conditions.
- Bias Factor Analysis : Quantify signaling pathways (e.g., cAMP vs. β-arrestin recruitment) using operational models .
- Example : Compound 19a (Ki = 80 nM) showed pure potentiation in functional assays despite high binding, suggesting allosteric site engagement .
Q. What strategies improve the antioxidant activity of derivatives containing the 6-methylpyridine moiety?
- Structural Optimization :
- Tetrazole Modification : Introduce electron-withdrawing groups (e.g., nitro) to enhance radical scavenging (e.g., DPPH assay: 43% TAC vs. ascorbate control) .
- Hybrid Molecules : Combine with thiourea or phenolic groups to synergize antioxidant mechanisms .
- Experimental Validation :
- In Vitro Assays : Measure ROS inhibition in HepG2 cells using DCFH-DA probes.
- In Vivo Models : Assess oxidative stress markers (e.g., MDA, SOD) in rodent ischemia-reperfusion models .
Q. How does this compound compare to structurally similar benzamides in anticancer screens?
- Comparative Analysis :
- Activity vs. N-(4-methoxyphenyl) analogs : Higher cytotoxicity (IC50 = 12 µM in MCF-7 vs. 25 µM) due to improved cellular uptake .
- Mechanistic Differences : Tetrazole-containing derivatives induce apoptosis via caspase-3 activation, while thiazole analogs target tubulin polymerization .
- Screening Protocol : Use NCI-60 cell panel with dose-response curves (0.1–100 µM) and synergy studies (e.g., with cisplatin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
